CCR3 antagonist 1

概要

説明

CCR3 アンタゴニスト 1 は、ケモカイン受容体 CCR3 の強力なアンタゴニストです。この化合物は主に炎症性および免疫学的疾患の研究に使用されます。 ケモカイン受容体 CCR3 は、さまざまな炎症反応に関与する好酸球の動員と活性化において重要な役割を果たします .

準備方法

合成経路と反応条件

CCR3 アンタゴニスト 1 の合成には、重要な中間体の形成とその後の最終生成物への反応を含む、複数のステップが含まれます。特定の合成経路と反応条件は機密情報であり、詳細な情報は一般に公開されている文献にはほとんど記載されていません。 類似の化合物の一般的な合成方法は、有機溶媒、触媒、および制御された反応条件を使用して、高い収率と純度を確保することを含みます .

工業的生産方法

CCR3 アンタゴニスト 1 の工業的生産は、収率を最大化し、コストを最小限に抑えるための最適化された反応条件を使用して、大規模合成が行われる可能性があります。 これには、工業用反応器、精製システム、品質管理対策を使用して、最終生成物の整合性と安全性を確保することが含まれます .

化学反応の分析

反応の種類

CCR3 アンタゴニスト 1 は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この反応は、化合物に酸素を付加したり、水素を削除したりすることです。

還元: この反応は、化合物に水素を付加したり、酸素を削除したりすることです。

置換: この反応は、ある官能基を別の官能基で置換することです。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化リチウムアルミニウム)、およびさまざまな求核剤と求電子剤(置換反応用)が含まれます。 これらの反応の条件は、通常、温度、圧力、pH を制御して、所望の結果を得ることを含みます .

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成される可能性があり、還元によりアルコールが生成される可能性があります。 置換反応は、関与する官能基に応じて、さまざまな誘導体を生成する可能性があります .

科学的研究アプリケーション

CCR3 アンタゴニスト 1 は、次のようないくつかの科学的研究アプリケーションを持っています。

化学: CCR3 アンタゴニストの化学的性質と反応性を研究するためのツールとして使用されます。

生物学: 細胞プロセスとシグナル伝達経路における CCR3 の役割を理解するための研究に使用されます。

医学: 喘息やアレルギー反応などの炎症性および免疫学的疾患の治療における潜在的な治療的用途について調査されています。

科学的研究の応用

Background on CCR3

CCR3 is primarily involved in the recruitment of eosinophils and other inflammatory cells to sites of allergic inflammation and tissue injury. The receptor plays a crucial role in various conditions, including asthma, allergic rhinitis, and certain cancers. By inhibiting CCR3, antagonists can potentially reduce eosinophilic inflammation and improve clinical outcomes in these diseases.

Asthma and Allergic Inflammation

CCR3 antagonists have been studied extensively for their role in treating asthma. Research indicates that these antagonists can effectively block eosinophil recruitment to the lungs, thereby reducing airway hyperresponsiveness.

- Case Study : A study involving a novel peptide nanoparticle biased antagonist (R321) demonstrated that it inhibited eosinophil chemotaxis in vitro and significantly reduced eosinophil recruitment in a mouse model of allergic asthma. R321 promoted receptor internalization and degradation, which may help prevent drug tolerance commonly seen with traditional antagonists .

Cancer Treatment

CCR3 antagonists have shown promise in enhancing the efficacy of chemotherapy agents. For instance, combining CCR3 antagonist SB 328437 with 5-fluorouracil (5-FU) resulted in decreased cell viability in gastric cancer cells, suggesting that CCR3 modulation could sensitize tumors to chemotherapy .

- Data Table: Effects of CCR3 Antagonists on Cancer Cell Viability

| Treatment Combination | Cell Viability Reduction (%) |

|---|---|

| SB 328437 + 5-FU (9.7 µM) | Significant reduction |

| SB 328437 + 5-FU (24.8 µM) | Significant reduction |

Neuropathic Pain Management

Recent studies have indicated that CCR3 antagonists may play a role in managing neuropathic pain. In rodent models of chronic constriction injury (CCI), blockade of CCR3 with SB328437 reduced pain-like behaviors, highlighting its potential as an analgesic agent .

- Case Study : In a study comparing the effects of selective CCR1 and CCR3 antagonists on neuropathic pain, it was found that both receptors contribute to pain modulation, suggesting that dual-target therapies could offer enhanced pain relief .

Cellular Senescence and Tissue Regeneration

Research indicates that CCR3 antagonists can protect against cellular senescence and promote rejuvenation in periodontal ligament cells. This application is particularly relevant for regenerative medicine and tissue engineering .

- Findings : Treatment with a CCR3 antagonist led to increased expression of anti-inflammatory markers and reduced senescence-associated changes in periodontal cells, indicating potential applications in dental and regenerative therapies.

作用機序

CCR3 アンタゴニスト 1 は、ケモカイン受容体 CCR3 に結合することによって効果を発揮し、それによって CCR3 とそのリガンド間の相互作用を阻害します。この阻害は、炎症反応における重要な役割を果たす好酸球の動員と活性化を防ぎます。 関与する分子標的には、CCL11、CCL26、CCL7 など、CCR3 に結合するさまざまなケモカインが含まれます .

類似の化合物との比較

類似の化合物

UCB35625: CCR1 および CCR3 の二重アンタゴニストであり、炎症反応におけるこれらの受容体の役割を研究するために使用されます.

SB328437: 別の強力な CCR3 アンタゴニストであり、好酸球の動員と活性化に関連する研究に使用されます.

YM-344031: 経口で有効な CCR3 アンタゴニストであり、アレルギー性炎症の治療における可能性について調査されています.

独自性

CCR3 アンタゴニスト 1 は、CCR3 受容体に対する高い効力と選択性という点でユニークです。これは、さまざまな生物学的プロセスや疾患における CCR3 の特定の役割を理解することに焦点を当てた研究において、貴重なツールになります。 CCR3 媒介性好酸球の動員と活性化を阻害するその有効性は、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

SB328437: Another potent CCR3 antagonist, used in studies related to eosinophil recruitment and activation.

YM-344031: An orally active CCR3 antagonist, investigated for its potential in treating allergic inflammation.

Uniqueness

CCR3 antagonist 1 is unique in its high potency and selectivity for the CCR3 receptor. This makes it a valuable tool in research focused on understanding the specific role of CCR3 in various biological processes and diseases. Its effectiveness in blocking CCR3-mediated eosinophil recruitment and activation distinguishes it from other similar compounds .

生物活性

CCR3 (C-C chemokine receptor type 3) antagonists are a class of compounds that inhibit the activity of the CCR3 receptor, which plays a crucial role in various inflammatory and immune responses. The compound referred to as "CCR3 antagonist 1" is often identified as UCB35625, a potent antagonist with significant implications in treating eosinophil-mediated disorders, such as asthma and HIV infections. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

CCR3 antagonists function by blocking the receptor's interaction with its ligands, such as eotaxin and other CC chemokines. This blockade prevents the recruitment and activation of eosinophils, which are implicated in various allergic and inflammatory conditions.

- Key Ligands : Eotaxin, MIP-1α

- Inhibition Mechanism : this compound inhibits chemotaxis in response to eotaxin and MIP-1α, with IC50 values indicating potency (e.g., 93.8 nM for eotaxin) .

Biological Activity Data

Study on Airway Hyperreactivity

A study investigated the effects of this compound on airway hyperreactivity in guinea pigs sensitized with ovalbumin. The results showed that:

- The antagonist prevented antigen-induced clustering of eosinophils around airway nerves.

- While it did not reduce overall eosinophil counts in lung tissues, it inhibited hyperreactivity mediated by increased acetylcholine release from parasympathetic nerve endings .

Study on Periodontal Ligament Cells

Another research highlighted the role of this compound in protecting periodontal ligament cells from senescence:

- Treatment with the antagonist decreased CCL11 expression and increased anti-inflammatory markers, suggesting a potential immunomodulatory effect .

In Vivo Efficacy

Research has demonstrated that oral administration of this compound significantly reduces eosinophil recruitment in animal models of allergic airway inflammation. This effect is dose-dependent, showcasing its potential therapeutic applications in treating asthma and related conditions .

Combination Therapy

Recent studies have explored the use of CCR3 antagonists in combination with chemotherapy agents like 5-fluorouracil (5-FU). The combination resulted in decreased cell viability in resistant gastric cancer cells, indicating that CCR3 antagonism may enhance the efficacy of existing cancer therapies .

特性

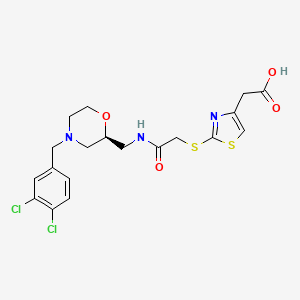

IUPAC Name |

2-[2-[2-[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylamino]-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N3O4S2/c20-15-2-1-12(5-16(15)21)8-24-3-4-28-14(9-24)7-22-17(25)11-30-19-23-13(10-29-19)6-18(26)27/h1-2,5,10,14H,3-4,6-9,11H2,(H,22,25)(H,26,27)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXNXHODSIQDRT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)CSC3=NC(=CS3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。